molecular formula C18H15BrN2O4S B12620644 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester

2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester

Cat. No.: B12620644
M. Wt: 435.3 g/mol
InChI Key: MQJIKOVWXYHTDT-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester is a complex organic compound with a unique structure that includes a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of specific solvents, temperatures, and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to study the effects of various functional groups on biological activity.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group, for example, can participate in hydrogen bonding or electrostatic interactions with biological molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the phenylsulfonyl group in 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester makes it unique compared to other similar compounds

Properties

Molecular Formula

C18H15BrN2O4S

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]prop-2-enoate

InChI

InChI=1S/C18H15BrN2O4S/c1-2-25-17(22)9-8-13-12-15-16(19)10-11-20-18(15)21(13)26(23,24)14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

MQJIKOVWXYHTDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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